Bromo-PEG24-t-butyl ester
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Overview
Description
Bromo-PEG24-t-butyl ester: is a polyethylene glycol (PEG) derivative that contains a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bromo-PEG24-t-butyl ester typically involves the reaction of PEG with a brominating agent to introduce the bromide group. The t-butyl ester group is then introduced through esterification reactions. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high purity and yield. The process includes the purification of the final product through techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The bromide group in Bromo-PEG24-t-butyl ester is a good leaving group, making it suitable for nucleophilic substitution reactions. .
Deprotection: The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, and primary amines are commonly used. .
Deprotection: Acidic conditions using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are employed to remove the t-butyl protecting group
Major Products:
Nucleophilic Substitution: The major products are PEG derivatives with various functional groups replacing the bromide group
Deprotection: The major product is the PEG derivative with a free carboxyl group
Scientific Research Applications
Chemistry: Bromo-PEG24-t-butyl ester is used as a linker in the synthesis of bioconjugates and polymers. Its ability to undergo nucleophilic substitution makes it valuable for attaching various functional groups to PEG .
Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, to improve their solubility and stability. It is also used in the development of drug delivery systems .
Medicine: The compound is utilized in the formulation of PEGylated drugs, which have improved pharmacokinetic properties, such as increased half-life and reduced immunogenicity .
Industry: this compound finds applications in the production of PEGylated materials for various industrial uses, including coatings, adhesives, and lubricants .
Mechanism of Action
The primary mechanism of action of Bromo-PEG24-t-butyl ester involves its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing nucleophiles to attach to the PEG backbone. The t-butyl protecting group can be removed under acidic conditions to expose the carboxyl group, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Bromo-PEG12-t-butyl ester: Similar to Bromo-PEG24-t-butyl ester but with a shorter PEG chain.
Bromo-PEG24-methyl ester: Contains a methyl ester group instead of a t-butyl ester group.
Bromo-PEG24-acid: Contains a free carboxyl group instead of a t-butyl protected carboxyl group
Uniqueness: this compound is unique due to its long PEG chain, which provides increased solubility and flexibility in aqueous media. The combination of a bromide group and a t-butyl protected carboxyl group allows for versatile chemical modifications and applications in various fields .
Properties
IUPAC Name |
tert-butyl 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H109BrO26/c1-55(2,3)82-54(57)4-6-58-8-10-60-12-14-62-16-18-64-20-22-66-24-26-68-28-30-70-32-34-72-36-38-74-40-42-76-44-46-78-48-50-80-52-53-81-51-49-79-47-45-77-43-41-75-39-37-73-35-33-71-31-29-69-27-25-67-23-21-65-19-17-63-15-13-61-11-9-59-7-5-56/h4-53H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRYWFMGACMLASE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H109BrO26 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1266.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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